molecular formula C8H16ClN B2580684 5-Azaspiro[2.6]nonane;hydrochloride CAS No. 2377032-91-0

5-Azaspiro[2.6]nonane;hydrochloride

Cat. No.: B2580684
CAS No.: 2377032-91-0
M. Wt: 161.67
InChI Key: YKURSVUYFFXUKU-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Heterocyclic Chemistry

Spirocyclic scaffolds are of considerable importance in heterocyclic and medicinal chemistry due to their inherent three-dimensional nature. nih.gov This rigid, non-planar geometry allows for precise spatial orientation of functional groups, which is a desirable trait in the design of molecules intended to interact with biological targets. The introduction of a spiro center increases the fraction of sp3-hybridized carbon atoms, moving away from the "flatland" of aromatic and planar molecules often seen in compound libraries. This three-dimensionality can lead to improved target selectivity and better physicochemical properties.

Overview of Research Trajectories for Azaspiro[2.6]nonane and Related Azaspirocycles

Research into azaspirocycles is largely driven by their potential applications in drug discovery and as novel building blocks in organic synthesis. The development of diversity-oriented synthesis strategies has enabled the creation of libraries of structurally diverse spirocyclic compounds for screening against various biological targets. nih.gov A key synthetic approach for the construction of the 5-azaspiro[2.6]nonane core involves ring-closing metathesis, a powerful reaction for the formation of cyclic compounds. nih.gov

A notable example is the work of Wipf and colleagues, who developed a multicomponent condensation reaction to generate ω-unsaturated dicyclopropylmethylamines. These intermediates are then converted to 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, which forms the seven-membered azepine ring. nih.gov This approach allows for the introduction of various substituents, leading to a diverse range of functionalized azaspirocycles. nih.gov

While specific research applications for 5-Azaspiro[2.6]nonane hydrochloride are not extensively documented in publicly available literature, the broader class of azaspirocycles has been investigated for a range of biological activities. For instance, other azaspirocycles have been explored as agonists for G protein-coupled receptors. nih.gov

Historical Context of Azaspirocycle Synthesis and Study

The synthesis of spirocyclic compounds has historically been considered a challenge due to the presence of the quaternary spirocenter. nih.gov Early methods for constructing spirocycles often involved multi-step sequences with limited control over stereochemistry. The development of modern synthetic methods, particularly transition metal-catalyzed reactions and multicomponent reactions, has significantly advanced the field. researchgate.net

The first synthesis of a spiro compound is often attributed to Arthur von Baeyer in the late 19th century. However, it was the development of new synthetic strategies throughout the 20th and into the 21st century that has made these structures more accessible for study. nih.govmurov.info The advent of techniques like ring-closing metathesis has been particularly impactful, enabling the efficient construction of complex spirocyclic systems, including azaspirocycles. nih.gov The ongoing exploration of diversity-oriented synthesis continues to expand the accessible chemical space of these important molecular architectures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.6]nonane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-6-9-7-8(3-1)4-5-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKURSVUYFFXUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC2(C1)CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Azaspiro 2.6 Nonane Systems

Retrosynthetic Approaches to the 5-Azaspiro[2.6]nonane Core

A logical retrosynthetic analysis of the 5-azaspiro[2.6]nonane core provides a roadmap for its synthesis. The primary disconnection strategy involves breaking the bonds formed during the key ring-forming step. Given the structure, which contains a seven-membered nitrogen-containing ring (azepane) and a cyclopropane (B1198618) ring sharing a single carbon atom, several approaches can be envisioned.

One of the most effective strategies, as demonstrated in the literature, is based on a ring-closing metathesis (RCM) reaction. This disconnection involves breaking the double bond within the azepane ring precursor, leading to a diene. This acyclic precursor would contain a nitrogen atom tethered to two alkenyl chains, one of which is part of a vinylcyclopropyl moiety.

Another potential disconnection could involve the cyclopropane ring, envisioning a precursor that could undergo a cyclopropanation reaction. Furthermore, cycloaddition strategies could be considered, where the two rings are formed in a concerted or stepwise manner from acyclic or simpler cyclic precursors. Intramolecular cyclization, such as a radical-mediated ring closure onto an appropriate acceptor, also presents a viable retrosynthetic pathway. Each of these approaches leads to different sets of starting materials and highlights the versatility in synthetic design for accessing this unique spirocyclic system.

Cycloaddition Reactions in Azaspiro[2.6]nonane Construction

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, often allowing for the rapid assembly of complex molecular architectures.

[2+2] Cycloadditions

While a versatile method for the formation of four-membered rings, the application of [2+2] cycloaddition reactions for the direct synthesis of the 5-azaspiro[2.6]nonane core has not been extensively reported in the literature. In principle, a photochemical [2+2] cycloaddition between an allene (B1206475) and an enamine derivative could be envisioned to construct the spirocyclic junction, but this remains a theoretical approach awaiting experimental validation for this specific system.

1,3-Dipolar Cycloadditions for Spiro-Fused Systems

Intramolecular 1,3-dipolar cycloadditions have proven effective in the synthesis of other azaspirocyclic systems, such as 1-azaspiro[4.4]nonanes. researchgate.netbeilstein-journals.org In these reactions, a nitrone tethered to an alkene can undergo an intramolecular cycloaddition to form a fused isoxazolidine, which can then be reductively cleaved to yield the desired spirocyclic amine. researchgate.netbeilstein-journals.org For the synthesis of the 5-azaspiro[2.6]nonane system, a similar strategy could be proposed, starting with a cyclopropyl-substituted nitrone bearing a tethered alkene. However, specific examples of this approach leading to the 5-azaspiro[2.6]nonane core are not yet prevalent in the scientific literature.

Ring-Closing Metathesis (RCM) Approaches for Spirocycle Formation

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of a variety of ring sizes, including the seven-membered azepane ring of the 5-azaspiro[2.6]nonane system. rsc.orgacs.org This strategy offers high functional group tolerance and generally proceeds under mild reaction conditions.

A notable example of this approach is the diversity-oriented synthesis of various azaspirocycles, including 5-azaspiro[2.6]nonanes, reported by Wipf and colleagues. acs.orgnih.govacs.org Their strategy involves the initial construction of an ω-unsaturated dicyclopropylmethylamine, which serves as the RCM precursor. This precursor is synthesized through a multicomponent condensation of an N-diphenylphosphinoylimine, an alkyne, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776). acs.orgnih.govacs.org The subsequent RCM reaction, typically catalyzed by a ruthenium-based catalyst such as Grubbs' catalyst, facilitates the formation of the seven-membered azepane ring, yielding the 5-azaspiro[2.6]nonane skeleton. acs.orgnih.govacs.org The final deprotection of the nitrogen atom would then lead to the target compound, which can be converted to its hydrochloride salt.

RCM Precursor Catalyst Solvent Yield (%) Reference
ω-Unsaturated dicyclopropylmethylamine derivativeGrubbs' Catalyst (generation not specified)Not specifiedNot specified acs.orgnih.govacs.org

Further details on specific yields and reaction conditions for the synthesis of 5-azaspiro[2.6]nonane were not available in the cited abstract.

Intramolecular Cyclization Strategies

Intramolecular cyclizations provide another avenue for the construction of the 5-azaspiro[2.6]nonane core, offering a high degree of control over the formation of the spirocyclic system.

Radical Bicyclization Reactions

Domino radical bicyclization reactions have been successfully employed in the synthesis of other azaspirocyclic systems, such as 1-azaspiro[4.4]nonane derivatives. acs.org This methodology typically involves the generation of a radical species that undergoes a cascade of cyclization events to form the spirocyclic core in a single step. For the synthesis of 1-azaspiro[4.4]nonanes, an aryl radical has been shown to undergo a 5-exo-trig cyclization onto an imine, followed by a second 5-exo-trig cyclization of the resulting alkoxyaminyl radical onto a tethered alkene. acs.org

Tandem Reactions and Cascade Sequences

A notable strategy involves enzymatic processes for the synthesis of azaspiro[2.y]alkanes. chemrxiv.org Researchers have developed a stereodivergent carbene transferase platform that facilitates the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.org This biocatalytic method can produce a variety of azaspiro[2.y]alkanes with high yields and excellent control over stereochemistry. chemrxiv.orgchemrxiv.org The reaction is performed in an aqueous environment, highlighting its potential for green and scalable synthesis. chemrxiv.org

In a related concept, Prins cascade processes have been developed for synthesizing complex spirocycles like 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.gov This type of reaction involves the coupling of aldehydes with a suitably functionalized amine, leading to a cascade of cyclizations to form the final spirocyclic product. nih.gov Such cascade sequences demonstrate the power of strategic bond formation to rapidly construct intricate molecular architectures. nih.gov

Catalytic Cyclization Methods (e.g., transition metal catalysis)

Catalytic cyclization is a cornerstone of modern organic synthesis, providing powerful tools for ring formation. Transition metal catalysis is particularly prominent in this area. One key method for forming the seven-membered azepane ring found in 5-azaspiro[2.6]nonane systems is ring-closing metathesis (RCM). nih.gov This reaction, often catalyzed by ruthenium complexes, is highly effective for creating medium-sized rings from acyclic diene precursors.

A diversity-oriented synthesis approach has been demonstrated where ω-unsaturated dicyclopropylmethylamines serve as precursors. nih.gov These building blocks can be converted into 5-azaspiro[2.6]nonanes through selective RCM, showcasing the utility of transition metal catalysis in the final ring-closing step. nih.gov Other transition metals, such as copper, have also been employed in cascade reactions to synthesize spirooxazolidines, indicating the broad applicability of metal catalysis in spirocycle formation. mdpi.com

Multicomponent Condensation Reactions for Azaspirocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. frontiersin.orgnih.gov This approach is particularly advantageous in drug discovery for creating libraries of structurally complex small molecules. dovepress.com

A specific MCR has been successfully applied to generate precursors for azaspirocycles, including the 5-azaspiro[2.6]nonane system. nih.gov This reaction involves the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane. nih.gov The process provides a rapid and efficient route to ω-unsaturated dicyclopropylmethylamines, which are versatile intermediates that can be further elaborated into the desired azaspirocyclic scaffolds through methods like RCM. nih.gov The power of this MCR lies in its ability to construct a key intermediate with multiple functional handles from simple starting materials in a single step.

Stereoselective Synthesis of Azaspiro[2.6]nonane Derivatives

The creation of specific stereoisomers of azaspiro[2.6]nonane derivatives is crucial, as the biological activity of chiral molecules is often dependent on their three-dimensional arrangement. Stereoselective synthesis aims to control the formation of the spirocyclic center and any other stereocenters within the molecule.

Chiral Auxiliary-Mediated Approaches

A classic strategy for controlling stereochemistry involves the use of chiral auxiliaries. sigmaaldrich.com These are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recycled. sigmaaldrich.com

In the context of spirocycle synthesis, a chiral auxiliary, such as a chiral oxazolidinone, can be attached to an acyclic precursor. nih.gov The steric and electronic properties of the auxiliary then guide the diastereoselective formation of the spirocenter during the cyclization step. nih.gov For example, the synthesis of chiral bicyclo[1.1.1]pentanes has been achieved with excellent diastereoselectivity using an oxazolidinone chiral auxiliary, demonstrating the effectiveness of this approach for creating stereochemically defined strained ring systems. nih.gov

Asymmetric Catalysis in Spirocenter Formation

Asymmetric catalysis is a powerful method for generating chiral compounds, utilizing a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. This can involve transition metal catalysts with chiral ligands, organocatalysts, or biocatalysts. researchgate.netrsc.org

A groundbreaking approach for the synthesis of azaspiro[2.y]alkanes employs engineered enzymes as catalysts. chemrxiv.org Specifically, a platform of engineered protoglobin-based carbene transferases has been developed for the asymmetric cyclopropanation of exocyclic N-heterocycles. chemrxiv.orgchemrxiv.org This biocatalytic system provides access to various azaspirocycles with exceptional levels of enantio- and diastereoselectivity. chemrxiv.org The use of chiral spiro ligands in transition metal catalysis has also proven effective in a wide range of asymmetric transformations, highlighting the "privileged" nature of these rigid and well-defined ligand scaffolds. researchgate.net

Diastereoselective Synthetic Pathways

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters in a molecule. Many synthetic strategies inherently favor the formation of one diastereomer over others due to thermodynamic or kinetic factors.

The enzymatic platform for azaspiro[2.y]alkane synthesis is a prime example of a highly diastereoselective pathway. chemrxiv.org Remarkably, by selecting different enzyme variants from the engineered platform, it is possible to selectively favor the formation of each of the four possible diastereomers of a given product, showcasing the concept of stereodivergence. chemrxiv.org Chiral auxiliaries, as discussed previously, are a fundamental tool for inducing diastereoselectivity by creating a chiral environment that directs the approach of reagents. sigmaaldrich.comnih.gov Furthermore, cascade reactions, such as the Prins cascade, proceed through cyclic transition states where the relative orientation of substituents dictates the stereochemical outcome of the final spirocyclic product. nih.gov

Precursor Chemistry and Synthetic Intermediates for Azaspiro[2.6]nonane

The synthesis of 5-azaspiro[2.6]nonane systems relies on the strategic construction of key precursors and intermediates that enable the formation of the characteristic spirocyclic core. A notable and flexible approach involves the use of ω-unsaturated dicyclopropylmethylamines as versatile building blocks.

A diversity-oriented synthesis strategy provides a powerful route to access not only 5-azaspiro[2.6]nonanes but also related 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes. drughunter.com This methodology begins with a multicomponent condensation reaction involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane. This sequence rapidly generates the crucial ω-unsaturated dicyclopropylmethylamines. These intermediates are primed for subsequent cyclization reactions to form the desired azaspirocyclic systems.

The transformation of these precursors into the 5-azaspiro[2.6]nonane skeleton can be achieved through several modern synthetic methods:

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction can be employed to close the seven-membered azepane ring.

Epoxide Opening: An intramolecular nucleophilic attack by the amine onto a strategically placed epoxide can forge the spirocyclic structure.

Reductive Amination: The intramolecular reaction between an amine and an aldehyde or ketone function within the precursor, followed by reduction, offers another pathway to the desired azepane ring. drughunter.com

The choice of method allows for a degree of control over the final structure and substitution patterns, highlighting the flexibility of using these dicyclopropylmethylamines as key synthetic intermediates.

Functionalization and Derivatization of the Azaspiro[2.6]nonane Skeleton

Once the 5-azaspiro[2.6]nonane core is established, further molecular complexity and diversity can be achieved through various functionalization and derivatization reactions. These modifications are crucial for tuning the physicochemical properties and biological activity of the resulting molecules.

N-Alkylation and Acylation Reactions

The secondary amine of the 5-azaspiro[2.6]nonane scaffold is a prime site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry for introducing a wide array of substituents.

N-Alkylation is commonly achieved by reacting the parent amine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination offers a controlled alternative to direct alkylation, which can sometimes lead to over-alkylation. masterorganicchemistry.com This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction yields the corresponding N-acyl derivative (an amide), which can alter the electronic properties and hydrogen bonding capabilities of the nitrogen atom.

A common strategy to facilitate these and other transformations is the use of a nitrogen-protecting group, such as the tert-butoxycarbonyl (Boc) group. The N-Boc derivative can be synthesized and then subjected to various reactions, with the Boc group being removed under acidic conditions at a later stage.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, Et₃N)Tertiary amine
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)Tertiary amine
N-AcylationAcyl chloride or Anhydride, Base (e.g., Et₃N, Pyridine)Amide
N-Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, BaseN-Boc carbamate

Functional Group Interconversions on the Spirocycle

Functional group interconversions (FGIs) are essential for modifying existing functional groups on the carbocyclic (cycloheptane) portion of the spirocycle. nih.gov These transformations allow for the fine-tuning of the molecule's properties without altering the core carbon skeleton. Examples of FGIs that could be applied to substituted 5-azaspiro[2.6]nonanes include:

Oxidation: An alcohol substituent on the cycloheptane (B1346806) ring could be oxidized to a ketone or carboxylic acid using appropriate oxidizing agents (e.g., chromium-based reagents, Dess-Martin periodinane).

Reduction: A ketone on the spirocycle could be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: A hydroxyl group could be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce new functionalities.

These interconversions are guided by the principles of modern organic synthesis, where selectivity and functional group compatibility are paramount. nih.gov

TransformationStarting Functional GroupTarget Functional GroupTypical Reagents
OxidationSecondary AlcoholKetonePCC, DMP, CrO₃
ReductionKetoneSecondary AlcoholNaBH₄, LiAlH₄
Hydroxyl to HalogenAlcoholAlkyl HalideSOCl₂, PBr₃
Ester HydrolysisEsterCarboxylic AcidLiOH, NaOH, H₃O⁺

Introduction of Exocyclic Moieties

The introduction of exocyclic moieties refers to the attachment of new chemical groups to the outside of the existing ring system. For the 5-azaspiro[2.6]nonane skeleton, this could involve creating new carbon-carbon or carbon-heteroatom bonds at various positions on the cycloheptane ring.

One conceptual approach involves the generation of a reactive site on the carbocyclic ring, such as through lithiation or the formation of an enolate from a ketone precursor, which can then react with an electrophile. For instance, a ketone positioned on the cycloheptane ring could be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which could then be alkylated or undergo an aldol (B89426) reaction to introduce an exocyclic carbon-based substituent.

While specific examples for the 5-azaspiro[2.6]nonane system are not prevalent in the literature, the principles of spirocycle synthesis and functionalization provide a roadmap for such transformations. univ.kiev.ua

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Spirocyclic Azanes

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural details of spirocyclic azanes like 5-Azaspiro[2.6]nonane hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of 5-Azaspiro[2.6]nonane hydrochloride in solution. uobasrah.edu.iq ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. rsc.org Each unique carbon atom in 5-Azaspiro[2.6]nonane hydrochloride will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbons bonded to the nitrogen atom would be expected to have a higher chemical shift compared to the other carbons in the azepane ring. The spiro carbon, being part of both rings, would have a unique chemical shift.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete structural puzzle. researchgate.netnews-medical.net

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the cyclopropane (B1198618) and azepane rings. libretexts.org

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. news-medical.net

Interactive Data Table: Expected NMR Data for 5-Azaspiro[2.6]nonane hydrochloride

Technique Expected Observations Information Gained
¹H NMR Distinct signals for cyclopropane and azepane protons. Downfield shifts for protons near the nitrogen atom.Proton chemical environments and connectivity.
¹³C NMR Unique signals for each carbon, including the spiro carbon.Carbon framework and hybridization. rsc.org
COSY Cross-peaks between coupled protons.Proton-proton connectivity within each ring. libretexts.org
HSQC Correlation peaks between directly bonded ¹H and ¹³C nuclei.Direct C-H bond correlations. news-medical.net
HMBC Cross-peaks showing long-range H-C correlations.Connectivity across the spiro junction and confirmation of the overall structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the molecular formula of 5-Azaspiro[2.6]nonane hydrochloride. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For 5-Azaspiro[2.6]nonane hydrochloride (C₈H₁₅N·HCl), the expected molecular weight of the free base (5-Azaspiro[2.6]nonane) is approximately 125.21 g/mol . sigmaaldrich.com In the mass spectrum, one would expect to observe a molecular ion peak (M⁺) corresponding to the free base at m/z 125. The hydrochloride salt itself is not typically observed directly, as the HCl is lost during the ionization process. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula of C₈H₁₅N for the free base. Fragmentation patterns observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

This technique would precisely locate the positions of all atoms, including the nitrogen and the chloride ion, confirming the ionic nature of the hydrochloride salt in the solid state. Furthermore, X-ray crystallography can establish the absolute configuration of chiral centers if the molecule crystallizes in a non-centrosymmetric space group. This is particularly relevant for substituted spirocyclic compounds. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be revealed, providing insights into intermolecular interactions such as hydrogen bonding between the ammonium (B1175870) group (N-H⁺) and the chloride anion (Cl⁻).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of 5-Azaspiro[2.6]nonane hydrochloride would exhibit characteristic absorption bands. A broad and strong absorption in the region of 3200-2800 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary ammonium salt. The C-H stretching vibrations of the CH₂ groups in the azepane and cyclopropane rings would appear around 3000-2850 cm⁻¹. mdpi.com The C-N stretching vibration would likely be observed in the 1250-1020 cm⁻¹ region. nih.gov Bending vibrations for the CH₂ groups (scissoring) would be expected around 1465 cm⁻¹. sphinxsai.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly useful for identifying non-polar bonds. The C-C stretching vibrations within the cyclopropane and azepane rings would be observable in the Raman spectrum. ias.ac.in Like IR, Raman spectroscopy can also detect the N-H and C-H stretching vibrations. ondavia.com The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for 5-Azaspiro[2.6]nonane hydrochloride

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
N-H Stretch (salt)3200-2800 (broad, strong)PresentSecondary Ammonium
C-H Stretch3000-2850PresentAliphatic CH₂
C-N Stretch1250-1020PresentAmine
CH₂ Bend (Scissoring)~1465PresentAliphatic CH₂
C-C StretchLess prominentPresentAlkane

Computational and Theoretical Investigations of Azaspiro 2.6 Nonane Architectures

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating properties such as molecular orbital energies, electron density distribution, and electrostatic potential, DFT can predict a molecule's reactivity and stability.

For an azaspiro compound like 5-Azaspiro[2.6]nonane hydrochloride, DFT calculations can elucidate the distribution of electron density, highlighting nucleophilic and electrophilic sites. The protonation of the nitrogen atom in the hydrochloride salt significantly influences the electronic properties. DFT studies on similar heterocyclic compounds have demonstrated that such calculations can accurately predict ionization potential, electron affinity, and other key electronic parameters. youtube.com For instance, calculations on related triazene (B1217601) compounds have shown how substituents and solvent effects can alter the electronic transitions, which is crucial for understanding their optical properties. scirp.orgresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of a Representative Azaspirocycle

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -1.2 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment 2.1 DMeasures the overall polarity of the molecule.
Mulliken Atomic Charges N: -0.45, C(spiro): +0.15Provides insight into the partial charges on individual atoms.

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations for 5-Azaspiro[2.6]nonane;hydrochloride would be required for precise values.

Molecular Dynamics Simulations for Conformational Space Exploration

The flexible seven-membered ring and the spirocyclic nature of 5-Azaspiro[2.6]nonane hydrochloride suggest a complex conformational landscape. Molecular Dynamics (MD) simulations are a computational method used to explore the dynamic behavior of molecules over time, providing a detailed picture of their accessible conformations.

MD simulations can reveal the preferred conformations of the azepane ring (e.g., chair, boat, twist-boat) and the orientation of the cyclopropane (B1198618) ring relative to it. These simulations track the atomic movements by solving Newton's equations of motion, allowing for the exploration of the potential energy surface. youtube.com Studies on other flexible cyclic systems, such as macrocycles and polyamines, have successfully used MD to understand their conformational preferences and interactions with other molecules, like DNA. nih.govbohrium.com For 5-Azaspiro[2.6]nonane hydrochloride, MD simulations could predict the most stable conformers in different solvent environments, which is critical for understanding its biological activity. The analysis of simulation trajectories can provide information on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), indicating the stability and flexibility of different parts of the molecule. nih.gov

Table 2: Illustrative Conformational Analysis Data from an MD Simulation of a Model Azaspirocycle

Conformational Dihedral AnglePopulation (%)Average Energy (kcal/mol)Key Structural Feature
Chair-like 65%0.0Most stable conformation of the seven-membered ring.
Boat-like 25%+2.5A higher energy conformation, accessible at room temperature.
Twist-Boat 10%+4.0An intermediate conformation between chair and boat forms.

Note: This data is a hypothetical representation to illustrate the type of information obtainable from MD simulations. Actual values would depend on the specific force field and simulation conditions used.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For 5-Azaspiro[2.6]nonane, a key reaction of interest would be the ring-opening of the strained cyclopropane ring.

Theoretical studies on the ring-opening of similar strained rings, such as aziridines, have provided valuable insights into the reaction pathways. rsc.orgnih.govfrontiersin.orgnih.govmdpi.com These studies often employ high-level quantum chemical calculations to map the potential energy surface of the reaction, identifying the structures of intermediates and transition states. For 5-Azaspiro[2.6]nonane, computational studies could predict whether the ring-opening proceeds via a concerted or stepwise mechanism and how the presence of the nitrogen atom and the hydrochloride counter-ion influences the regioselectivity and stereoselectivity of the reaction.

Table 3: Illustrative Calculated Activation Energies for a Postulated Ring-Opening Reaction of an Azaspiro[2.6]nonane Derivative

Reaction PathwayTransition State GeometryActivation Energy (kcal/mol)Rate-Determining Step
Path A: Nucleophilic attack at C1 Asymmetric C1-C2 bond cleavage25.3Yes
Path B: Nucleophilic attack at C2 Symmetric C1-C2 bond stretching35.8No

Note: The values presented are hypothetical and serve to illustrate the kind of data generated from quantum chemical studies on reaction mechanisms.

Structure–Energy Relationship (SER) Analysis of Azaspirocycles

Structure-Energy Relationship (SER) analysis is a computational approach that aims to correlate the structural features of a molecule with its conformational energy. For a flexible molecule like 5-Azaspiro[2.6]nonane, SER analysis can provide a simplified model to predict the energy of different conformers without the need for extensive quantum mechanical calculations for each one.

Predictive Modeling of Synthetic Outcomes

Computational chemistry is increasingly used to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. For novel structures like 5-Azaspiro[2.6]nonane, predictive modeling can help to identify promising synthetic strategies and to understand the factors that control the regioselectivity and stereoselectivity of key steps.

Machine learning models, trained on large datasets of known reactions, are becoming powerful tools for predicting the products of organic reactions. nih.gov For the synthesis of heterocyclic compounds, these models can predict the likelihood of different ring-forming reactions and the regioselectivity of functionalization reactions. chemrxiv.org While specific predictive models for the synthesis of 5-Azaspiro[2.6]nonane may not exist, the general principles of computational reaction prediction can be applied to evaluate potential synthetic pathways, such as those involving ring-closing metathesis or other cyclization strategies.

Role of Azaspiro 2.6 Nonane Scaffolds in Chemical Biology Research

Design Principles for Azaspirocyclic Probes in Target Identification

The design of chemical probes is a critical first step in the elucidation of protein function and the identification of new therapeutic targets. The 5-azaspiro[2.6]nonane scaffold offers a unique three-dimensional framework that can be strategically functionalized to create potent and selective probes. The core principle behind using such a scaffold is to achieve conformational constraint. Unlike flexible aliphatic chains, the spirocyclic system of 5-azaspiro[2.6]nonane locks the molecule into a more defined shape. This rigidity can lead to higher binding affinity and selectivity for a target protein, as the entropic penalty upon binding is reduced.

When designing probes based on the 5-azaspiro[2.6]nonane core, several factors are paramount:

Vectorial Display of Functionality: The spirocyclic nature of the scaffold allows for the precise spatial arrangement of chemical groups. Functional groups can be introduced at various positions on the cyclopropane (B1198618) or azepane rings to interact with specific pockets of a target protein.

Attachment of Reporter Groups: For target identification, a probe must contain a reporter group (e.g., a fluorophore, a biotin (B1667282) tag, or a clickable alkyne/azide) for detection and isolation of the target protein. The point of attachment on the 5-azaspiro[2.6]nonane scaffold must be carefully chosen to minimize interference with its binding to the target.

Photoaffinity Labeling: To create a covalent bond with the target protein upon photoactivation, a photoreactive group (e.g., a diazirine or benzophenone) can be incorporated. The rigid scaffold ensures that the photoreactive group is held in a specific orientation, potentially increasing the efficiency and specificity of cross-linking.

In Vitro Pharmacological Characterization of Azaspirocycle-Derived Ligands

A crucial step in the development of any new chemical entity for biological research is its in vitro pharmacological characterization. This involves a battery of assays to determine the compound's affinity for and activity at various biological targets. For derivatives of 5-azaspiro[2.6]nonane, this would entail assessing their interactions with receptors, enzymes, and ion channels.

Receptor Binding Studies

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. This is typically determined by radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The result is often expressed as the inhibitor constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

Table 1: Hypothetical Receptor Binding Data for 5-Azaspiro[2.6]nonane Derivatives

CompoundTarget ReceptorKi (nM)
5-Azaspiro[2.6]nonane-derivative 1Receptor XData not available
5-Azaspiro[2.6]nonane-derivative 2Receptor YData not available
5-Azaspiro[2.6]nonane-derivative 3Receptor ZData not available

Note: No specific receptor binding data for 5-Azaspiro[2.6]nonane;hydrochloride derivatives were found in the reviewed literature.

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine whether a compound can interfere with the activity of an enzyme. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the enzyme's activity by 50%.

Table 2: Hypothetical Enzyme Inhibition Data for 5-Azaspiro[2.6]nonane Derivatives

CompoundTarget EnzymeIC50 (µM)
5-Azaspiro[2.6]nonane-derivative AEnzyme AData not available
5-Azaspiro[2.6]nonane-derivative BEnzyme BData not available
5-Azaspiro[2.6]nonane-derivative CEnzyme CData not available

Note: No specific enzyme inhibition data for this compound derivatives were found in the reviewed literature.

Ion Channel Modulation Studies

The effect of compounds on ion channel function is often assessed using electrophysiological techniques, such as patch-clamp recordings. These studies can reveal whether a compound acts as an activator, an inhibitor, or a modulator of the ion channel's gating properties.

Table 3: Hypothetical Ion Channel Modulation Data for 5-Azaspiro[2.6]nonane Derivatives

CompoundTarget Ion ChannelActivity
5-Azaspiro[2.6]nonane-derivative IChannel IData not available
5-Azaspiro[2.6]nonane-derivative IIChannel IIData not available
5-Azaspiro[2.6]nonane-derivative IIIChannel IIIData not available

Note: No specific ion channel modulation data for this compound derivatives were found in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Azaspirocyclic Ligands at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. They involve systematically modifying the structure of a lead compound and assessing the impact of these changes on its biological activity. For the 5-azaspiro[2.6]nonane scaffold, SAR studies would focus on understanding how different substituents on the cyclopropane and azepane rings influence binding affinity and functional activity.

A theoretical SAR exploration of the 5-azaspiro[2.6]nonane scaffold would involve:

Substitution on the Azepane Ring: The nitrogen atom at position 5 could be functionalized with various substituents to probe for interactions with the target protein. The length, branching, and electronic properties of these substituents would be varied.

Substitution on the Cyclopropane Ring: The cyclopropane ring offers stereochemically defined positions for substitution. Introducing small alkyl groups, halogens, or other functional groups could modulate the compound's lipophilicity, shape, and electronic distribution.

Stereochemistry: The spirocyclic nature of the scaffold can give rise to stereoisomers. The synthesis and biological evaluation of individual enantiomers or diastereomers would be crucial to determine if the target protein has a stereospecific preference for binding.

By correlating these structural modifications with the results from in vitro assays, a detailed understanding of the key molecular interactions required for biological activity could be developed. This knowledge would then guide the design of more potent and selective ligands.

Applications in Chemical Library Synthesis for Biological Screening

The 5-azaspiro[2.6]nonane scaffold is a valuable building block for the construction of chemical libraries for high-throughput biological screening. Its rigid, three-dimensional structure makes it an attractive core for diversity-oriented synthesis, a strategy that aims to create a collection of structurally diverse molecules to explore a wide range of biological targets.

A notable approach for the synthesis of 5-azaspiro[2.6]nonanes has been reported, which allows for the rapid generation of these and other azaspirocycles. nih.gov This method involves a multicomponent condensation followed by selective ring-closing metathesis, epoxide opening, or reductive amination to yield functionalized azepines, which are key components of the 5-azaspiro[2.6]nonane system. nih.gov The ability to generate a variety of derivatives through such synthetic routes is essential for building a chemical library. A library based on the 5-azaspiro[2.6]nonane scaffold would provide a collection of compounds with novel three-dimensional shapes, increasing the probability of identifying hits in biological screens against a wide array of targets.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Azaspiro[2.6]nonanes

The creation of azaspiro[2.6]nonanes has been advanced through innovative synthetic strategies. A notable example is a diversity-oriented synthesis that provides access to these complex scaffolds. nih.gov This method begins with a multicomponent condensation using N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) to create ω-unsaturated dicyclopropylmethylamines. nih.gov These intermediates are then converted into 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, a powerful cyclization technique. nih.gov

A significant leap toward sustainable synthesis involves biocatalysis. Researchers have developed a stereodivergent carbene transferase platform for the cyclopropanation of unsaturated N-heterocycles, which can produce a wide range of azaspiro[2.y]alkanes. nih.gov These engineered, protoglobin-based enzymes function on a gram scale without organic co-solvents and use lyophilized E. coli lysate as the catalyst, representing a practical and scalable biocatalytic route. nih.govchemrxiv.org Such enzymatic methods are at the cutting edge of green chemistry, offering high yields and excellent stereoselectivity. nih.gov

Synthetic Strategy Key Reagents/Method Primary Advantage Reference
Diversity-Oriented SynthesisZirconocene hydrochloride, Ring-Closing MetathesisAccess to diverse functionalized azepines nih.gov
Enzymatic CyclopropanationEngineered Carbene TransferasesHigh stereoselectivity, sustainable, scalable nih.govchemrxiv.org
General CycloadditionsGreen catalysts (e.g., Sc(OTf)₃)Use of environmentally benign catalysts researchgate.net

Exploration of Azaspiro[2.6]nonane Core in Materials Science and Polymer Chemistry

While extensively studied in medicinal chemistry, the application of the azaspiro[2.6]nonane core in materials science and polymer chemistry is an emerging research frontier. The defining feature of spirocyclic scaffolds is their rigid, three-dimensional geometry, which can impart unique structural and physical properties to materials. Shifting from planar, aromatic structures to Fsp³-rich compounds like azaspirocycles is known to improve key physicochemical properties. tandfonline.com

Future research is anticipated to focus on incorporating the 5-azaspiro[2.6]nonane unit as a monomer in polymerization reactions. The resulting polymers could possess novel topological features, controlled spatial orientation of functional groups, and enhanced thermal stability. tandfonline.com The fixed, non-planar structure of the spirocycle could be exploited to create materials with specific microporosity, tailored refractive indices, or unique chiral properties for applications in separation technologies, optical devices, and smart materials.

Advanced Stereochemical Control in Complex Azaspirocycle Synthesis

Achieving precise control over the three-dimensional arrangement of atoms is a central challenge in modern organic synthesis. For azaspirocycles, this is crucial as different stereoisomers can have vastly different biological activities or material properties. A significant breakthrough in this area is the development of an enzymatic platform capable of producing all possible stereoisomers of azaspiro[2.y]alkanes with exceptional control. nih.gov This stereodivergent method uses engineered enzymes to perform asymmetric cyclopropanation, delivering products with high diastereomeric and enantiomeric ratios. nih.govchemrxiv.org

This approach obviates the need for classical resolution or chiral auxiliaries, providing a more efficient and sustainable path to enantiopure compounds. nih.gov The ability to selectively synthesize any desired stereoisomer is critical for structure-activity relationship studies and for optimizing compounds for specific biological targets or material functions. tandfonline.com Future work will likely expand the substrate scope of these enzymatic systems and apply them to more complex and functionalized azaspiro[2.6]nonane targets.

Integration of Azaspiro[2.6]nonane Systems into Macrocyclic and Supramolecular Structures

The synthetic methodologies used to create azaspirocycles, such as ring-closing metathesis, can be adapted to construct these larger and more complex structures from functionalized building blocks. nih.gov Research in this area will explore how the rigid, three-dimensional nature of the azaspiro[2.6]nonane core can be used to template the formation of complex topologies and to build sophisticated systems for applications in chemical sensing, molecular recognition, and catalysis.

High-Throughput Screening and Computational Design of New Azaspirocyclic Probes

The discovery of new functional molecules is increasingly driven by the synergy between computational chemistry and high-throughput experimental methods. elsevierpure.com For azaspirocyclic compounds, computational tools are essential for navigating the vast chemical space and prioritizing synthetic targets. nih.gov

Future research will heavily rely on a workflow that begins with in silico design. Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are used to screen virtual libraries of azaspiro[2.6]nonane derivatives against biological targets or to predict material properties. nih.govrsc.org This computational pre-screening identifies a smaller, more promising set of candidate molecules for synthesis and experimental validation. The integration of these computational predictions with high-throughput synthesis and screening allows for a more rapid and cost-effective discovery cycle for new azaspirocyclic probes with tailored biological or material functions. elsevierpure.com

Computational Technique Application in Azaspirocycle Research Reference
Pharmacophore ModelingIdentifying essential structural features for biological activity from known active molecules. nih.gov
Molecular DockingPredicting the binding pose and affinity of azaspirocycle derivatives to a protein target. nih.gov
QSAR (Quantitative Structure-Activity Relationship)Developing models that correlate chemical structure with physical or biological properties to predict the activity of new compounds. rsc.org
Virtual ScreeningComputationally screening large libraries of virtual compounds to identify potential hits for further study. elsevierpure.com

Q & A

Q. What are the recommended synthetic routes for 5-Azaspiro[2.6]nonane hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of 5-Azaspiro[2.6]nonane hydrochloride typically involves cyclization reactions using spirocyclic precursors. For example, enantiomerically pure forms (e.g., rac-(7R,8S)-5-azaspiro[2.6]nonane-7,8-diol hydrochloride) can be synthesized via stereoselective pathways involving chiral catalysts or enzymatic resolution . Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.
  • Acid scavengers : Use of tertiary amines (e.g., triethylamine) to neutralize HCl byproducts and prevent decomposition .

Q. How should researchers characterize the structural purity of 5-Azaspiro[2.6]nonane hydrochloride using spectroscopic methods?

Methodological Answer: A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and proton environments (e.g., characteristic shifts for bridgehead carbons at δ 50–60 ppm).
  • HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry to detect impurities (<0.5% threshold).
  • X-ray crystallography : For absolute configuration determination, especially for chiral derivatives .

Q. What are the critical safety considerations for handling 5-Azaspiro[2.6]nonane hydrochloride in laboratory settings?

Methodological Answer: Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles (particulate matter ≤1 mg/m³) .
  • Spill management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are effective in resolving racemic mixtures of 5-Azaspiro[2.6]nonane derivatives, and how does stereochemistry impact biological activity?

Methodological Answer: Racemic resolution methods include:

  • Chiral chromatography : Use of Chiralpak® IA/IB columns with hexane/isopropanol mobile phases.
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) to selectively hydrolyze one enantiomer. Biological relevance: Stereochemistry affects receptor binding affinity. For example, (7R,8S)-enantiomers show 10-fold higher activity in CNS targets compared to (7S,8R) counterparts .

Q. How can computational modeling predict the reactivity and stability of 5-Azaspiro[2.6]nonane hydrochloride under varying pH conditions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:

  • Map protonation states: Predict pKa values for the azaspiro nitrogen (typically ~8.5–9.0).
  • Assess hydrolytic stability: Simulate bond dissociation energies (BDEs) for the spirocyclic C–N bond under acidic (pH 2) vs. neutral conditions .

Q. How is 5-Azaspiro[2.6]nonane hydrochloride utilized in the synthesis of pharmacologically active compounds?

Methodological Answer: The spirocyclic core serves as a scaffold for:

  • Neurological agents : Functionalization at the 7,8-diol positions (e.g., esterification with nootropic moieties) enhances blood-brain barrier permeability .
  • Antiviral intermediates : Coupling with fluorenyl-imidazole groups (e.g., in ledipasvir analogs) improves target engagement .

Q. What methodologies are recommended for assessing the hydrolytic stability of 5-Azaspiro[2.6]nonane hydrochloride in aqueous solutions?

Methodological Answer: Conduct accelerated stability studies:

  • Forced degradation : Expose to 0.1 M HCl/NaOH at 40°C for 24–72 hours.
  • Analytical monitoring : Track degradation products via UPLC-PDA (e.g., formation of open-chain amines at 210 nm) .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₇H₁₃Cl₂N₃O (chiral diol derivative)
Stability in DMSO>24 months at -20°C (lyophilized)
TPSA (Topological Polar Surface Area)45.8 Ų (predicts moderate permeability)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.